molecular formula C21H19N5O3 B2878048 4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886158-55-0

4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2878048
CAS No.: 886158-55-0
M. Wt: 389.415
InChI Key: RDFXTHZDQMKZKD-UHFFFAOYSA-N
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Description

4-((3-(1H-Imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one ( 886158-55-0) is a structurally complex heterocyclic compound with a molecular formula of C21H19N5O3 and a molecular weight of 389.4 g/mol . It features a quinolin-2(1H)-one core substituted at the 1-position with a phenyl group and at the 3-position with a nitro group. The 4-position is functionalized with a (3-(1H-imidazol-1-yl)propyl)amino side chain, which enhances its potential as a valuable intermediate in pharmaceutical synthesis . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Quinoline-based compounds have demonstrated significant pharmacological importance as antimalarial, antibacterial, and anticancer agents, and are also being investigated for their antiviral potential . The well-defined structure of this compound, incorporating both quinoline and imidazole pharmacophores, allows for precise modifications, making it a valuable building block for structure-activity relationship (SAR) studies in drug discovery campaigns . Its synthetic versatility and potential bioactivity, suggested by its nitro and imidazole functionalities, render it a promising candidate for the development of novel kinase inhibitors or antimicrobial agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(3-imidazol-1-ylpropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21-20(26(28)29)19(23-11-6-13-24-14-12-22-15-24)17-9-4-5-10-18(17)25(21)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,23H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXTHZDQMKZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Condensation Reactions: : The imidazole ring can be formed through condensation reactions involving 1,2-diamines and carbonyl compounds.

  • Nucleophilic Substitution: : The quinoline core can be synthesized through nucleophilic substitution reactions involving appropriate precursors.

  • Nitration and Amination: : The nitro group and amino group can be introduced through nitration and amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: : The imidazole ring and quinoline core can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Nitroso derivatives and nitrate esters.

  • Reduction Products: : Amines and amides.

  • Substitution Products: : Alkylated and acylated derivatives of the imidazole and quinoline rings.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, affecting cellular processes.

Comparison with Similar Compounds

N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p)

Structural Features :

  • Core: Pyrimidine ring (vs. quinolinone in the target compound).
  • Substituents: 3-Nitro-1,2,4-triazole at position 2 and 3-(imidazolyl)propylamino group at position 3.
  • Synthesis : Prepared via GP2 with 66% yield, melting point 198–200°C (decomp.) .

Comparison :

  • The 3-nitro-triazole group may exhibit stronger electron-withdrawing effects than the nitro group in the target compound, impacting redox properties or binding to biological targets.
  • The decomposition temperature suggests comparable thermal stability to quinolinone derivatives, though direct data for the target compound are unavailable.

5-(3-(1H-Imidazol-1-yl)propyl)-4-(4-bromo-phenyl)-1-(4-fluorobenzyl)-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one (CAY10682)

Structural Features :

  • Core: Pyrrolo[3,4-c]pyrazolone (vs. quinolinone).
  • Substituents : Bromophenyl, fluorobenzyl, and imidazole-propyl groups.
  • Properties : Molecular weight 570.5 g/mol, λmax 252 nm, stored at -20°C .

Comparison :

  • Bromophenyl and fluorobenzyl groups enhance lipophilicity, which may improve cellular uptake relative to the target compound’s phenyl and nitro substituents.
  • Biological assays on enantiomers of CAY10682 revealed divergent pathway targeting, emphasizing the role of stereochemistry—a factor unexplored for the target compound .

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine

Structural Features :

  • Core : Benzimidazole (vs. imidazole in the target compound).
  • Substituents : Methylthio-propylamine chain.

Comparison :

  • The methylthio group introduces sulfur-based nucleophilicity, absent in the target compound, which could influence metabolic stability or toxicity .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point/Stability Biological Relevance
Target Compound Quinolinone Not reported 3-Nitro, 1-phenyl, 4-imidazole-propylamino Not reported Hypothesized enzyme targeting
1p (Pyrimidine-triazole) Pyrimidine Not reported 3-Nitro-triazole, 4-imidazole-propylamino 198–200°C (decomp.) Synthetic intermediate
CAY10682 (Pyrrolo-pyrazolone) Pyrrolo-pyrazolone 570.5 Bromophenyl, fluorobenzyl Stable at -20°C, λmax 252 nm Antitumor enantiomers
1-(Benzimidazol-2-yl)-methylthio-amine Benzimidazole Not reported Methylthio-propylamine Not reported Potential nucleophile

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The imidazole-propylamino group is a common pharmacophore in analogs, suggesting its role in binding to biological targets (e.g., enzymes or DNA). Electron-withdrawing groups (nitro, bromo) enhance reactivity but may reduce metabolic stability. Core heterocycles (quinolinone vs. pyrimidine) dictate planarity and interaction modes .
  • Biological Performance: CAY10682’s enantiomers demonstrate that minor structural changes (e.g., stereochemistry) can redirect biological activity, a consideration for optimizing the target compound .

Biological Activity

4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Quinoline ring with a nitro group at position 3 and a phenyl group at position 1.
  • Substituents : An imidazole ring connected through a propyl linker to an amino group.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can act as hypoxia-selective cytotoxins. In vitro studies demonstrated that such compounds bind to DNA and exhibit selective toxicity in hypoxic conditions, which are often present in tumor microenvironments .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Mechanism of Action
NLCQ-1A54944DNA intercalation
NLCQ-1OVCAR-3136Hypoxia selectivity

The mechanism of action appears to involve DNA intercalation, leading to disruption of cellular processes in cancer cells. The hypoxic selectivity increases with prolonged exposure, indicating potential for targeted cancer therapies .

Antimicrobial Activity

In addition to anticancer properties, compounds containing imidazole groups have been studied for their antimicrobial effects. The imidazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Preliminary studies suggest that derivatives of this compound may exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity Summary

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Imidazole derivativeE. coli32 µg/mL
Imidazole derivativeS. aureus16 µg/mL

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Hypoxic Selectivity : A study involving NLCQ-1 demonstrated enhanced cytotoxicity in hypoxic conditions across various tumor cell lines, suggesting that structural modifications similar to those in the target compound could optimize therapeutic efficacy .
  • Imidazole Derivatives Against Cancer : Another investigation into imidazole-based compounds revealed promising results against renal cell carcinoma, with specific derivatives showing low micromolar IC50 values while maintaining selectivity over non-cancerous cells .

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